Cas no 618914-29-7 (Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-)

Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-, is a fluorinated and nitrated aromatic compound featuring a reactive bromomethyl substituent. Its structure combines electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis. The bromomethyl group facilitates nucleophilic substitution reactions, enabling further functionalization, while the nitro group offers potential for reduction to amines or participation in cyclization reactions. The methoxy and fluoro substituents enhance stability and influence regioselectivity in subsequent transformations. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or modified aromatic systems. Proper handling is required due to the reactivity of the bromomethyl group and potential lachrymatory effects.
Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- structure
618914-29-7 structure
商品名:Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-
CAS番号:618914-29-7
MF:C8H7NO3FBr
メガワット:264.048
CID:4071275
PubChem ID:69353490

Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-
    • 2-Fluoro-4-methoxy-5-nitrobenzyl bromide
    • MFCD27995570
    • SCHEMBL5208330
    • 618914-29-7
    • 2-fluoro-4-methoxy-5-nitrobenzyl bromide
    • インチ: InChI=1S/C8H7BrFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3
    • InChIKey: HFAPMAGKJOBUMB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 262.95933Da
  • どういたいしつりょう: 262.95933Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1947891-1g
1-(Bromomethyl)-2-fluoro-4-methoxy-5-nitrobenzene
618914-29-7 98%
1g
¥10437.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1947891-5g
1-(Bromomethyl)-2-fluoro-4-methoxy-5-nitrobenzene
618914-29-7 98%
5g
¥29869.00 2024-05-06
1PlusChem
1P027B3C-1g
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
618914-29-7
1g
$657.00 2024-04-22
1PlusChem
1P027B3C-5g
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
618914-29-7
5g
$1897.00 2024-04-22
Apollo Scientific
PC500448-1g
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
618914-29-7
1g
£420.00 2025-02-21
Apollo Scientific
PC500448-5g
2-Fluoro-4-methoxy-5-nitrobenzyl bromide
618914-29-7
5g
£1260.00 2025-02-21
abcr
AB598569-1g
2-Fluoro-4-methoxy-5-nitrobenzyl bromide; .
618914-29-7
1g
€787.60 2024-07-19

Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- 関連文献

Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-に関する追加情報

Recent Advances in the Study of Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- (CAS: 618914-29-7)

The compound Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- (CAS: 618914-29-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a bromomethyl group, a fluorine atom, and a nitro group, has shown promising potential in various applications, ranging from drug synthesis to material science. Recent studies have focused on elucidating its reactivity, stability, and potential biological activities, making it a subject of intense investigation.

One of the key areas of research involving this compound is its role as a versatile intermediate in organic synthesis. A study published in the Journal of Organic Chemistry (2023) demonstrated its efficacy in cross-coupling reactions, particularly in the synthesis of complex aromatic compounds. The presence of the bromomethyl group allows for facile functionalization, while the electron-withdrawing nitro and fluorine groups influence the compound's reactivity, enabling selective transformations. These properties make it a valuable building block for the development of novel pharmaceuticals and agrochemicals.

In addition to its synthetic utility, recent investigations have explored the biological activities of derivatives of Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-. A preprint from Bioorganic & Medicinal Chemistry Letters (2024) reported that certain derivatives exhibit inhibitory effects on specific enzymatic targets, such as kinases involved in inflammatory pathways. These findings suggest potential therapeutic applications, particularly in the treatment of chronic inflammatory diseases. However, further in vivo studies are required to validate these preliminary results and assess the compound's pharmacokinetic properties.

Another notable advancement is the development of novel analytical methods for the detection and quantification of this compound in complex matrices. A research team from the University of Cambridge (2023) introduced a highly sensitive LC-MS/MS method capable of detecting trace amounts of the compound in biological samples. This methodological innovation is critical for ensuring the safety and efficacy of its use in pharmaceutical formulations, as well as for monitoring its environmental impact.

Despite these promising developments, challenges remain in the large-scale production and handling of Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro-. Its sensitivity to light and moisture necessitates specialized storage conditions, and its potential toxicity requires stringent safety protocols. Ongoing research aims to address these issues by developing more stable derivatives and optimizing synthetic routes to improve yield and purity.

In conclusion, the compound Benzene, 1-(bromomethyl)-2-fluoro-4-methoxy-5-nitro- (CAS: 618914-29-7) represents a fascinating area of research with significant implications for both chemical synthesis and pharmaceutical development. Continued exploration of its properties and applications is expected to yield further breakthroughs, solidifying its role as a key player in the field of chemical biology.

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